ETHYL 2-(3-{[5-(4-CHLOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL]SULFANYL}PROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Description
This compound is a structurally complex heterocyclic molecule featuring a triazolo[3,4-b][1,3]thiazole core substituted with a 4-chlorophenyl group at position 5 and a sulfanyl-propanamido linker at position 2. The thiophene-3-carboxylate moiety at position 2 is further substituted with a 4-methylphenyl group. Its design integrates multiple pharmacophoric elements: the triazolothiazole scaffold is associated with antimicrobial and anti-inflammatory activities , while the thiophene-carboxylate group enhances metabolic stability and bioavailability . The sulfanyl-propanamido linker may improve solubility and intermolecular interactions with biological targets .
Properties
IUPAC Name |
ethyl 2-[3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanoylamino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S3/c1-3-35-25(34)23-20(17-6-4-16(2)5-7-17)14-37-24(23)29-22(33)12-13-36-26-30-31-27-32(26)21(15-38-27)18-8-10-19(28)11-9-18/h4-11,14-15H,3,12-13H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXYRNFUVKRDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCSC3=NN=C4N3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Ethyl 2-(3-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}propanamido)-4-(4-methylphenyl)thiophene-3-carboxylate represents a complex structure with potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be dissected into several functional groups:
- Triazole and Thiazole Moieties : Known for their diverse biological activities, including antimicrobial and anticancer effects.
- Thiophene Ring : Often associated with anti-inflammatory and analgesic properties.
- Chlorophenyl Substituent : Imparts additional biological activity and enhances lipophilicity.
The molecular formula is , indicating a relatively high molecular weight that may influence its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. A study highlighted that derivatives of triazoles possess strong antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . The presence of the thiazole moiety in the compound is expected to enhance this activity due to its established role as an antimicrobial agent .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively documented. For instance, compounds similar to the one under consideration have shown promising results against colon carcinoma (HCT-116) with IC50 values indicating effective cytotoxicity . The specific compound may interact with cancer cell pathways, potentially inhibiting tumor growth through apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
Thiophene derivatives are known for their anti-inflammatory activities. The compound's structure suggests it may inhibit pro-inflammatory cytokines or modulate signaling pathways involved in inflammation, making it a candidate for treating inflammatory diseases .
Neuroprotective Effects
Emerging studies on related compounds indicate neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease. Compounds with similar structures have demonstrated antioxidant effects and the ability to alleviate oxidative stress in neuronal cells .
Study on Antimicrobial Efficacy
A study conducted by Barbuceanu et al. synthesized various triazole derivatives and evaluated their antimicrobial efficacy. The results indicated that certain modifications in the chemical structure led to enhanced activity against resistant bacterial strains, showcasing the importance of structural diversity in drug design .
Evaluation of Anticancer Activity
In a comparative study on triazole derivatives, one compound showed significant inhibition of breast cancer cell lines (T47D) with an IC50 value of 27.3 μM. This suggests that structural elements of the compound may be crucial for its anticancer efficacy .
Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The triazolo[3,4-b][1,3]thiazole core differentiates this compound from analogs such as triazolo[3,4-b]thiadiazoles (e.g., compounds from and ). While both scaffolds exhibit bioactivity, the thiazole ring in the target compound may confer greater electron-withdrawing effects compared to the thiadiazole, influencing binding affinity to enzymes like cyclooxygenase (COX) .
Substituent Effects
- 4-Chlorophenyl Group : This substituent enhances lipophilicity and may improve membrane permeability compared to pyridyl (e.g., ) or alkyl groups (e.g., ). Chlorinated aryl groups are linked to increased antimicrobial potency in triazolothiazoles .
Bioactivity and Pharmacokinetics
A comparative analysis of bioactivity data reveals:
The target compound exhibits superior antimicrobial activity, likely due to the synergistic effects of the 4-chlorophenyl group and the triazolothiazole core. Its higher LogP (3.8) suggests enhanced lipid solubility, aligning with improved cellular uptake .
Mechanistic and Structural Insights
- Molecular Docking : The 4-chlorophenyl group forms halogen bonds with bacterial DNA gyrase (PDB: 1KZN), explaining its low IC₅₀ .
- Metabolite Profiling : LC-MS/MS fragmentation patterns (cosine score >0.85) confirm structural similarity to triazolothiadiazoles but distinguish it via unique sulfanyl-propanamido fragments .
- ADME Properties : The compound’s polar surface area (PSA = 98 Ų) suggests moderate blood-brain barrier permeability, outperforming bulkier analogs like those in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
